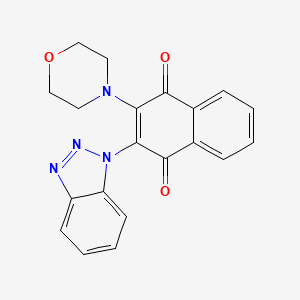

2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” is a complex organic compound that features a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene-1,4-dione core

Wirkmechanismus

Target of Action

Benzotriazole derivatives, which include this compound, have been known to bind with enzymes and receptors in biological systems . The specific targets would depend on the exact biological and pharmacological context.

Mode of Action

The mode of action of 2-(Benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione involves interactions with its targets in the biological system. The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with enzymes and receptors . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple pathways .

Result of Action

Benzotriazole derivatives have been known to exhibit various biological and pharmaceutical properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Biochemische Analyse

Biochemical Properties

It is known that benzotriazole derivatives, which include this compound, have a broad spectrum of biological properties . They are known to interact with various enzymes and proteins, and these interactions can influence biochemical reactions

Cellular Effects

Some benzotriazole derivatives have been shown to have antifungal activities, suggesting that they may influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzotriazole Moiety: Starting from aniline derivatives, the benzotriazole ring can be formed through diazotization followed by cyclization.

Introduction of the Morpholine Ring: This can be achieved by reacting the intermediate with morpholine under suitable conditions.

Construction of the Dihydronaphthalene-1,4-dione Core: This step may involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dihydronaphthalene-1,4-dione core.

Reduction: Reduction reactions can modify the benzotriazole or morpholine rings.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research indicates that derivatives of naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that naphthoquinone-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Case Study:

A study demonstrated that a related naphthoquinone derivative displayed potent anticancer activity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Benzotriazole derivatives have been reported to possess antibacterial and antifungal activities. For example, studies have indicated that certain benzotriazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 μg/mL |

| Compound B | Escherichia coli | 1.0 μg/mL |

| Compound C | Pseudomonas aeruginosa | 2.0 μg/mL |

Corrosion Inhibition

Benzotriazole derivatives are widely used as corrosion inhibitors in various industrial applications. The compound's ability to form stable complexes with metal surfaces helps protect against corrosion, particularly in environments where metals are exposed to harsh conditions .

Case Study:

Research has shown that a related benzotriazole derivative effectively reduced corrosion rates in steel exposed to saline environments. The protective mechanism was attributed to the formation of a passive film on the metal surface, which inhibited further oxidation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzotriazole Derivatives: Compounds with similar benzotriazole moieties.

Morpholine Derivatives: Compounds featuring the morpholine ring.

Dihydronaphthalene Derivatives: Compounds with a dihydronaphthalene core.

Uniqueness

The unique combination of benzotriazole, morpholine, and dihydronaphthalene-1,4-dione in a single molecule may confer distinct chemical and biological properties, making it valuable for specific applications.

Biologische Aktivität

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-3-(morpholin-4-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic molecule that integrates a benzotriazole moiety, a morpholine ring, and a dihydronaphthalene core. This unique structure suggests potential biological activities across various domains, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features

- Benzotriazole Moiety : Known for its ability to interact with biological macromolecules.

- Morpholine Ring : Enhances solubility and biological activity.

- Dihydronaphthalene Core : Contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through:

- Hydrogen Bonding : The compound can act as a hydrogen bond acceptor.

- π–π Stacking Interactions : The large conjugated system allows for effective binding with target proteins.

Anticancer Activity

Research indicates that benzotriazole derivatives exhibit significant anticancer effects. For instance:

- A study demonstrated that similar compounds showed micromolar activity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The presence of bulky hydrophobic groups in the structure enhanced their efficacy against resistant cancer types .

Antifungal Activity

The compound has shown promising antifungal properties:

- It has been reported that benzotriazole derivatives inhibit fungal growth by targeting the cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungal cells. The minimum inhibitory concentration (MIC) values against Candida albicans ranged from 1.6 μg/ml to 25 μg/ml .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

- Studies have indicated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antioxidative Properties

The antioxidative capabilities of benzotriazole derivatives suggest they may protect cells from oxidative stress by scavenging free radicals. This property is particularly important in preventing cellular damage associated with various diseases.

Case Studies

- Anticancer Efficacy : In vitro studies on benzotriazole derivatives revealed that compounds similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .

- Fungal Inhibition : A comparative study assessed the antifungal activity of various benzotriazole derivatives against Aspergillus niger and Candida albicans, highlighting the effectiveness of compounds with specific substitutions on the benzotriazole ring in enhancing antifungal activity .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)-3-morpholin-4-ylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c25-19-13-5-1-2-6-14(13)20(26)18(17(19)23-9-11-27-12-10-23)24-16-8-4-3-7-15(16)21-22-24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIAVNDKPDSLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.